molecular formula C16H22ClN3O B2571688 4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one CAS No. 2094541-28-1

4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one

Cat. No.: B2571688
CAS No.: 2094541-28-1
M. Wt: 307.82
InChI Key: LWLXHPRSYGYUNM-UHFFFAOYSA-N
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Description

4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one is a complex organic compound with a unique structure that includes a chloropyridine moiety, a piperidine ring, and an azetidinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyridine Moiety: The chloropyridine moiety can be synthesized by chlorination of pyridine derivatives using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving amines and aldehydes or ketones.

    Azetidinone Core Construction: The azetidinone core is typically constructed via cyclization reactions involving β-lactam intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one is unique due to its specific combination of structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

4-[1-[(3-chloropyridin-2-yl)methyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-16(2)14(19-15(16)21)11-5-8-20(9-6-11)10-13-12(17)4-3-7-18-13/h3-4,7,11,14H,5-6,8-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLXHPRSYGYUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)CC3=C(C=CC=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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